Ulipristal Acetate D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ulipristal Acetate D3 is a synthetic steroid compound used primarily for its selective progesterone receptor modulating properties. It is a derivative of 19-norprogesterone and is utilized in medical applications such as emergency contraception and the treatment of uterine fibroids. The compound is known for its ability to modulate the progesterone receptor, exhibiting both antagonistic and partial agonist activities depending on the tissue context .
Scientific Research Applications
Ulipristal Acetate D3 has a wide range of applications in scientific research:
Safety and Hazards
- Liver Injury : Recent reports have associated UPA with drug-induced liver injury (DILI). The European Medicines Agency suspended its use for uterine fibroids due to this risk. Severe hepatic reactions, including autoimmune hepatitis and acute hepatic failure, have been observed .
- Risk Assessment : Predictive models suggest intermediate DILI risk due to UPA’s lipophilicity and hepatic metabolism. Inhibition of liver transporters and the presence of reactive metabolites contribute to its hepatotoxic potential .
Preparation Methods
The synthesis of Ulipristal Acetate D3 involves several key steps:
Initial Synthesis: The process begins with the preparation of a key intermediate, which involves the reaction of a steroidal precursor with a methyl Grignard reagent or methyllithium. .
Intermediate Formation: The intermediate is then subjected to further reactions to form the final compound. .
Industrial Production: On an industrial scale, the synthesis is optimized for cost-effectiveness and efficiency. .
Chemical Reactions Analysis
Ulipristal Acetate D3 undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, which are essential for modifying its functional groups and enhancing its biological activity.
Substitution Reactions: These reactions are used to introduce or replace functional groups, allowing for the fine-tuning of the compound’s properties.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Major Products: The primary products of these reactions are modified versions of this compound with enhanced or altered biological activities.
Mechanism of Action
The mechanism of action of Ulipristal Acetate D3 involves its interaction with progesterone receptors:
Progesterone Receptor Modulation: The compound binds to progesterone receptors, acting as an antagonist or partial agonist depending on the tissue context
Inhibition of Ovulation: By modulating the progesterone receptor, this compound inhibits ovulation, making it effective as an emergency contraceptive
Molecular Targets and Pathways: The primary molecular targets are the progesterone receptors in the uterus, ovaries, and hypothalamus. .
Comparison with Similar Compounds
Ulipristal Acetate D3 is compared with other selective progesterone receptor modulators:
Similar Compounds: Other compounds in this category include mifepristone and asoprisnil.
Properties
IUPAC Name |
[(13S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25?,26?,27?,29-,30-/m0/s1/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLLAFOLCSJHRE-QLQPVKORSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)O[C@@]1(CCC2[C@@]1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.